molecular formula C5H6ClN B3272219 2-chloro-5-methyl-1H-pyrrole CAS No. 56454-32-1

2-chloro-5-methyl-1H-pyrrole

Cat. No.: B3272219
CAS No.: 56454-32-1
M. Wt: 115.56 g/mol
InChI Key: OMFZLUYGSFOCME-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The presence of a chlorine atom at the second position and a methyl group at the fifth position makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-1H-pyrrole can be achieved through several methods. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the condensation of carboxylic acid moieties with substituted amines under reflux conditions followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while oxidation reactions can produce pyrrole oxides.

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The specific details of its mechanism of action depend on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-5-methyl-1H-pyrrole include:

    2-chloro-1H-pyrrole: Lacks the methyl group at the fifth position.

    5-methyl-1H-pyrrole: Lacks the chlorine atom at the second position.

    2,5-dichloro-1H-pyrrole: Contains an additional chlorine atom at the fifth position.

Uniqueness

The presence of both a chlorine atom and a methyl group in this compound makes it unique compared to its similar compounds

Properties

IUPAC Name

2-chloro-5-methyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN/c1-4-2-3-5(6)7-4/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFZLUYGSFOCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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